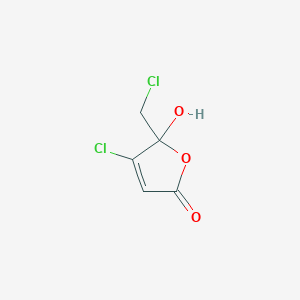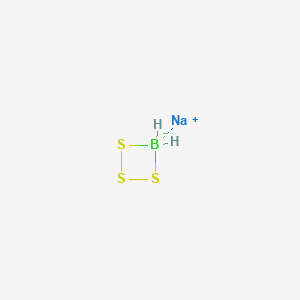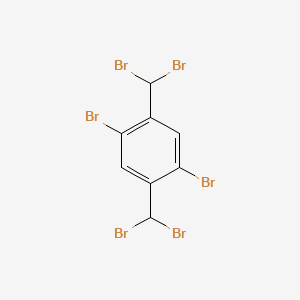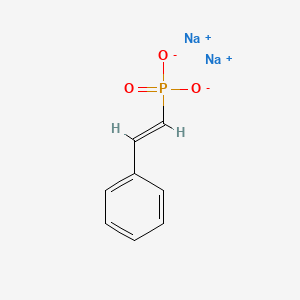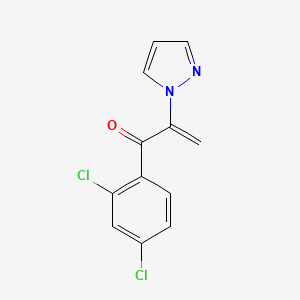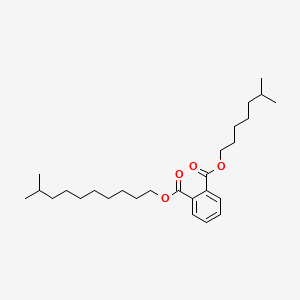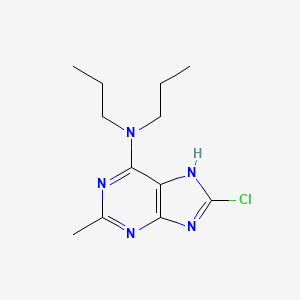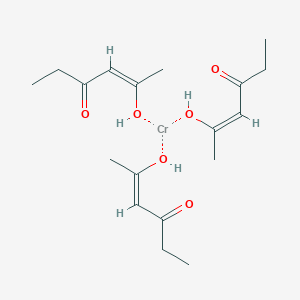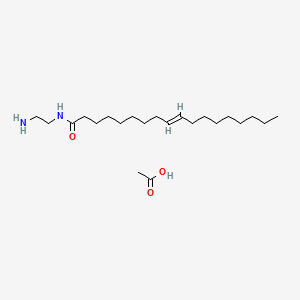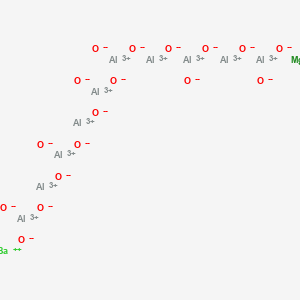
Decaaluminium barium magnesium heptadecaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decaaluminium barium magnesium heptadecaoxide is a complex inorganic compound with the molecular formula Al10BaMgO17 . It is known for its unique combination of aluminum, barium, and magnesium oxides, which contribute to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decaaluminium barium magnesium heptadecaoxide typically involves the high-temperature solid-state reaction of aluminum oxide (Al2O3), barium oxide (BaO), and magnesium oxide (MgO). The reaction is carried out in a controlled atmosphere to prevent contamination and ensure the purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The raw materials are mixed in precise stoichiometric ratios and subjected to high temperatures in a rotary kiln or a similar high-temperature furnace. The process is carefully monitored to maintain the desired phase composition and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Decaaluminium barium magnesium heptadecaoxide can undergo various chemical reactions, including:
Oxidation: The compound can react with oxygen to form higher oxides.
Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxides or elemental metals.
Substitution: The compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents such as carbon monoxide. The reactions are typically carried out at high temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce elemental metals or lower oxides .
Wissenschaftliche Forschungsanwendungen
Decaaluminium barium magnesium heptadecaoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique combination of metal oxides.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biomaterials.
Industry: It is used in the production of advanced ceramics and as a component in high-temperature coatings
Wirkmechanismus
The mechanism by which decaaluminium barium magnesium heptadecaoxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s unique combination of metal oxides allows it to interact with various biological and chemical systems, leading to a range of effects. For example, magnesium ions can act as natural calcium antagonists, while aluminum and barium oxides can participate in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decaaluminium calcium magnesium heptadecaoxide
- Decaaluminium strontium magnesium heptadecaoxide
- Decaaluminium barium zinc heptadecaoxide
Uniqueness
Decaaluminium barium magnesium heptadecaoxide stands out due to its specific combination of aluminum, barium, and magnesium oxides. This unique composition imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
12254-04-5 |
|---|---|
Molekularformel |
Al10BaMgO17 |
Molekulargewicht |
703.44 g/mol |
IUPAC-Name |
decaaluminum;magnesium;barium(2+);oxygen(2-) |
InChI |
InChI=1S/10Al.Ba.Mg.17O/q10*+3;2*+2;17*-2 |
InChI-Schlüssel |
VYSRJZDQUXALTD-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


